2-chloro-3-fluoroquinoline
Overview
Description
2-Chloro-3-fluoroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of halogen atoms, such as chlorine and fluorine, into the quinoline structure can significantly enhance its biological activity and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-fluoroquinoline typically involves the halogenation of quinoline derivativesThis can be achieved through various synthetic routes, including cyclization and cycloaddition reactions .
Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, can optimize the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-fluoroquinoline undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by various nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds, often using palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and ligands in the presence of bases like triethylamine.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities and chemical properties .
Scientific Research Applications
2-Chloro-3-fluoroquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antiviral, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials for liquid crystals
Mechanism of Action
The mechanism of action of 2-chloro-3-fluoroquinoline involves its interaction with specific molecular targets, such as enzymes and DNA. The compound can inhibit the activity of enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. This inhibition leads to the disruption of bacterial cell processes and ultimately cell death .
Comparison with Similar Compounds
- 2-Chloroquinoline
- 3-Fluoroquinoline
- 2,3-Dichloroquinoline
- 2,3-Difluoroquinoline
Comparison: 2-Chloro-3-fluoroquinoline is unique due to the presence of both chlorine and fluorine atoms in its structure. This dual halogenation can enhance its biological activity and chemical stability compared to other quinoline derivatives. The combination of these halogens can also influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-3-fluoroquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIAYFCOYFTLAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001311189 | |
Record name | 2-Chloro-3-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001311189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124467-21-6 | |
Record name | 2-Chloro-3-fluoroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124467-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001311189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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